molecular formula C18H16BrFN4O3 B2802275 N-(2-bromo-4-fluorophenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396855-80-3

N-(2-bromo-4-fluorophenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2802275
CAS No.: 1396855-80-3
M. Wt: 435.253
InChI Key: HMAWIHJDRRNUGD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-fluorophenoxy)-N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyridine-3-carboxamide typically involves a series of organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-fluorophenoxy)-N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyridine-3-carboxamide: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , reduction may yield alcohols , and substitution reactions may yield various derivatives of the original compound.

Scientific Research Applications

2-(2-bromo-4-fluorophenoxy)-N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyridine-3-carboxamide: has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-(2-bromo-4-fluorophenoxy)-N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-bromo-4-fluorophenoxy)-N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyridine-3-carboxamide include:

Uniqueness

The uniqueness of 2-(2-bromo-4-fluorophenoxy)-N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyridine-3-carboxamide lies in its specific structural features, such as the presence of both bromo and fluoro substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrFN4O3/c1-27-17-5-3-2-4-12(17)16(25)10-24-9-15(22-23-24)18(26)21-14-7-6-11(20)8-13(14)19/h2-9,16,25H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAWIHJDRRNUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NC3=C(C=C(C=C3)F)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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